1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-
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Overview
Description
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)- is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)- typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolo-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the pentafluoropropanone moiety: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-
- 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-chloro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-
- 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-ethoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-
Uniqueness
The uniqueness of 1-Propanone, 2,2,3,3,3-pentafluoro-1-(4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)- lies in its specific combination of functional groups and the resulting properties. The presence of the pentafluoropropanone moiety and the pyrazolo-triazine core imparts unique chemical and biological characteristics that distinguish it from similar compounds.
Properties
CAS No. |
91067-37-7 |
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Molecular Formula |
C21H12F6N4O2 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-[4-(3-fluoro-4-methoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]propan-1-one |
InChI |
InChI=1S/C21H12F6N4O2/c1-33-15-8-7-12(9-14(15)22)17-16(18(32)20(23,24)21(25,26)27)29-30-19-13(10-28-31(17)19)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
CZVRFBUIVQHCCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=NC3=C(C=NN23)C4=CC=CC=C4)C(=O)C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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